3,6-difluoro-9H-carbazole
Description
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Properties
CAS No. |
1041143-98-9 |
|---|---|
Molecular Formula |
C12H7F2N |
Molecular Weight |
203.2 |
Purity |
95 |
Origin of Product |
United States |
The Enduring Significance of Carbazole Scaffolds
Carbazole (B46965) and its derivatives have long been recognized as a cornerstone in the design of organic functional materials. magtech.com.cnmdpi.com This is largely due to their inherent properties, including a rigid and planar structure, high thermal and chemical stability, and excellent hole-transporting capabilities. mdpi.comnih.gov The electron-rich nature of the carbazole nucleus, stemming from the nitrogen atom in the pyrrole (B145914) ring, makes it an effective electron donor and facilitates charge transport. magtech.com.cnnih.gov
This versatile scaffold can be readily functionalized at multiple positions (the 2, 7, 3, 6, and 9 positions), allowing for the systematic modification of its electronic and photophysical properties. nih.gov This adaptability has led to the widespread use of carbazole-based materials in a variety of organic electronic devices, including organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and organic field-effect transistors (OFETs). mdpi.comepstem.net In the context of OLEDs, carbazole derivatives have been successfully employed as host materials, fluorescent emitters, and components of thermally activated delayed fluorescence (TADF) materials. magtech.com.cnmdpi.comresearchgate.net
The Transformative Influence of Fluorination
The introduction of fluorine atoms into organic compounds, a process known as fluorination, has a profound impact on their electronic and photophysical properties. umons.ac.bersc.org The high electronegativity of fluorine atoms leads to a significant lowering of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) energy levels. umons.ac.bersc.org This stabilization enhances the material's resistance to oxidative degradation and can facilitate electron injection. rsc.org
Furthermore, fluorination can influence the intermolecular interactions and solid-state packing of organic molecules. rsc.orgnih.gov The presence of C-F bonds can lead to stronger intermolecular attractive forces and promote a desirable π-stack arrangement, which is beneficial for charge carrier mobility. rsc.orgnih.gov Judiciously applied, selective fluorination can therefore enhance charge mobilities while minimizing the potential for charge trapping that can sometimes arise from the introduction of a molecular dipole. nih.gov The effect of fluorination on the optical properties of a molecule, such as its absorption and emission wavelengths, is complex and depends on the specific molecular structure and the position of the fluorine atoms. umons.ac.be
3,6 Difluoro 9h Carbazole: a Key Player in Modern Research
Direct Synthetic Routes to this compound
Directly introducing fluorine atoms onto a pre-formed carbazole skeleton is a primary strategy for synthesizing fluorinated carbazoles.
Electrophilic fluorination involves the reaction of an electron-rich aromatic system with a reagent that delivers an electrophilic fluorine species ("F+"). While conceptually direct, the high reactivity and selectivity challenges of fluorinating agents require careful control. Reagents containing a nitrogen-fluorine (N-F) bond are most commonly employed due to their relative stability and safety.
The direct fluorination of 9H-carbazole would be expected to yield a mixture of isomers. However, the 3 and 6 positions are electronically activated and sterically accessible, making them potential sites for substitution.
Table 1: Common Electrophilic Fluorinating Agents
| Reagent Name | Abbreviation | Fluorinating Power |
|---|---|---|
| Selectfluor® (F-TEDA-BF₄) | F-TEDA-BF₄ | High |
| N-Fluorobenzenesulfonimide | NFSI | Moderate to High |
The mechanism is believed to proceed via an initial attack of the electron-rich carbazole ring on the electrophilic fluorine atom of the N-F reagent. The choice of solvent and reaction conditions is critical to control the regioselectivity and prevent over-fluorination or side reactions.
An alternative to direct fluorination is the construction of the carbazole ring from precursors that already contain fluorine atoms in the desired positions. This approach often provides better control over the final substitution pattern. For the synthesis of this compound, a key precursor would be a 4,4'-difluorobiphenyl (B165722) derivative.
Classic cyclization reactions are robust methods for forming the carbazole ring system from fluorinated biphenyl (B1667301) or diphenylamine (B1679370) precursors.
The Ullmann reaction and its variations are powerful tools for forming C-C and C-N bonds. An intramolecular Ullmann condensation can be envisioned for synthesizing the carbazole core. This would typically involve a 2,2'-disubstituted biphenyl, where cyclization is induced, often with a copper-based catalyst at high temperatures. For this compound, the synthesis could theoretically proceed from 2,2'-diamino-4,4'-difluorobiphenyl through a deaminative cyclization.
More commonly, palladium-catalyzed or copper-catalyzed cyclizations of diarylamines are employed. researchgate.net A general route would involve the synthesis of bis(4-fluorophenyl)amine, followed by a double C-H activation/cyclization step, although this can be challenging.
The Tauber carbazole synthesis is a classical method that involves the high-temperature, acid-promoted cyclization of 2,2'-diaminobiphenyls to form carbazoles. This method could be adapted for the synthesis of this compound by using 2,2'-diamino-4,4'-difluorobiphenyl as the starting material. The reaction typically requires strong acids like phosphoric acid or hydrochloric acid at elevated temperatures. nih.gov The harsh conditions, however, may not be compatible with all functional groups.
Multi-step Syntheses from Precursors
Functionalization and Derivatization Strategies of the this compound Core
Once the this compound core is obtained, it serves as a versatile building block for more complex molecules designed for specific applications in materials science. smolecule.com Derivatization primarily targets the nitrogen atom and the remaining C-H positions on the aromatic rings.
The nitrogen atom of the carbazole ring is the most common site for functionalization. The N-H proton is weakly acidic and can be deprotonated with a suitable base to form a carbazolide anion. This nucleophile readily reacts with various electrophiles.
N-Alkylation: Reaction with alkyl halides or tosylates introduces alkyl chains, which can improve solubility and influence the solid-state packing of the material.
N-Arylation: Coupling with aryl halides, often through Buchwald-Hartwig or Ullmann-type reactions, allows for the introduction of other aromatic systems. nih.gov This is a key strategy for tuning the electronic properties, such as the HOMO/LUMO energy levels and the triplet energy, which is crucial for host materials in phosphorescent OLEDs.
While the 3 and 6 positions are blocked by fluorine atoms, the other aromatic positions (1, 2, 7, and 8) are available for C-H functionalization. Transition metal-catalyzed C-H activation has emerged as a powerful tool for regioselective functionalization, allowing for the introduction of aryl, alkyl, or other groups without pre-functionalization. chim.itnih.gov Furthermore, electrophilic substitution reactions like halogenation (bromination or iodination) can be performed at other positions on the ring, providing handles for subsequent cross-coupling reactions like Suzuki or Stille couplings.
Table 2: Common Derivatization Reactions of the Carbazole Core
| Reaction Type | Position(s) | Common Reagents | Purpose |
|---|---|---|---|
| N-Alkylation | N-9 | Alkyl Halides, Base (e.g., NaH, K₂CO₃) | Improve solubility, modify morphology |
| N-Arylation | N-9 | Aryl Halides, Pd or Cu catalyst, Ligand, Base | Tune electronic properties, increase T₁ energy |
| Bromination | C-1, C-2, C-7, C-8 | N-Bromosuccinimide (NBS) | Introduce coupling handle |
These derivatization strategies allow for the fine-tuning of the optoelectronic properties of this compound, making it a valuable component in the design of next-generation organic electronic materials.
N-Alkylation and N-Arylation Approaches
The nitrogen atom of the carbazole ring system is a key site for functionalization. N-alkylation and N-arylation introduce substituents that can significantly influence the solubility, solid-state packing, and electronic characteristics of the resulting molecules.
N-Alkylation of carbazoles, including the 3,6-difluoro substituted variant, can be effectively achieved under microwave irradiation in dry media. researchgate.net This method offers a rapid and efficient route to N-alkyl derivatives. researchgate.net For instance, reacting carbazole with alkyl halides in the presence of potassium carbonate under microwave irradiation leads to the exclusive formation of N-alkylated products with high yields. researchgate.net The use of sodium hydride in tetrahydrofuran (B95107) also provides a promising system for N-1 selective indazole alkylation, a reaction type that can be conceptually extended to carbazoles. nih.gov
N-Arylation introduces aromatic groups at the nitrogen atom, often to extend the π-conjugated system or to tune the electronic properties. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful tools for this transformation. thieme-connect.comwikipedia.org These reactions typically involve the coupling of an aryl halide with the carbazole nitrogen in the presence of a palladium catalyst and a suitable base. wikipedia.org The choice of ligands for the palladium catalyst is critical and can influence the reaction's efficiency and scope. organic-chemistry.org
Introduction of Substituents at Peripheral Positions (e.g., 2,7-positions)
Functionalization at the peripheral positions of the this compound core, particularly at the 2- and 7-positions, is essential for building more complex and functional molecules. This is often achieved through electrophilic substitution reactions or by using pre-functionalized starting materials. For example, bromination of the carbazole core can introduce bromine atoms at these positions, which can then be used as handles for further transformations.
Cross-Coupling Reactions for Extended Conjugated Systems
Cross-coupling reactions are indispensable in modern organic synthesis for the construction of carbon-carbon and carbon-heteroatom bonds. They are widely used to create extended π-conjugated systems based on the this compound scaffold, which are of great interest for applications in organic electronics.
Suzuki-Miyaura Coupling Strategies
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate. libretexts.orgnih.gov This reaction is extensively used to synthesize biaryl compounds and conjugated polymers. nih.govresearchgate.net In the context of this compound, Suzuki-Miyaura coupling can be employed to introduce aryl or heteroaryl substituents at halogenated positions (e.g., 2,7-dibromo-3,6-difluoro-9H-carbazole) to extend the conjugation length and modify the electronic properties of the molecule. nih.govnih.gov The reaction typically proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. libretexts.org The choice of palladium catalyst, ligands, and base is crucial for the success of the reaction and can be tailored to the specific substrates. nih.govclaremont.edu
Stille Coupling Polymerization
The Stille coupling reaction involves the palladium-catalyzed cross-coupling of an organotin compound with an organic halide or triflate. wiley-vch.de It is a powerful method for the synthesis of conjugated polymers due to its tolerance of a wide variety of functional groups. wiley-vch.de In the synthesis of polymers incorporating the this compound unit, Stille coupling polymerization is a key technique. For example, a monomer bearing two organotin moieties can be polymerized with a dihalogenated comonomer to yield a high molecular weight polymer. rsc.org This approach has been successfully used to create donor-acceptor copolymers for applications in polymer solar cells. rsc.org
Buchwald–Hartwig Cross-Coupling Applications
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.orglibretexts.org This reaction is highly valuable for synthesizing aryl amines from aryl halides and amines. wikipedia.orgorganic-chemistry.org In the chemistry of this compound, this reaction is primarily used for the N-arylation of the carbazole nitrogen, as mentioned earlier. However, it can also be applied to introduce amino groups at the peripheral positions of the carbazole core if appropriate halo-substituted precursors are used. nih.gov The development of specialized phosphine (B1218219) ligands has greatly expanded the scope and efficiency of the Buchwald-Hartwig amination. researchgate.net
Protecting Group Chemistry in Targeted Syntheses
In multi-step syntheses involving complex molecules like derivatives of this compound, the use of protecting groups is often necessary to mask reactive functional groups and prevent unwanted side reactions. fiveable.meorganic-chemistry.orglibretexts.org
The nitrogen atom of the carbazole is a common site that may require protection. Carbamates, such as the tert-butyloxycarbonyl (Boc) group, are widely used to protect amines. fiveable.me The Boc group is stable under many reaction conditions but can be easily removed with mild acid. fiveable.me The choice of protecting group is critical and must be compatible with the reaction conditions of subsequent steps. organic-chemistry.org For example, if a reaction requires strongly basic conditions, a base-labile protecting group would be unsuitable. The concept of orthogonal protecting groups, where different protecting groups can be removed under distinct conditions, allows for the selective deprotection of one functional group in the presence of others, enabling complex synthetic strategies. organic-chemistry.org
Hydroxyl groups, if present on substituents, can be protected as ethers (e.g., benzyl (B1604629) or silyl (B83357) ethers) or esters. oup.com Carbonyl groups in aldehydes and ketones can be protected as acetals or ketals. oup.com The strategic use of protecting and deprotecting steps is a cornerstone of modern organic synthesis, allowing for the construction of highly functionalized and complex target molecules.
Polymerization Techniques Utilizing this compound Monomers
The fluorine atoms at the 3 and 6 positions of the carbazole core significantly influence the electronic properties of the monomer, this compound, making it an attractive building block for functional polymers. These polymers are synthesized through various techniques, each offering distinct advantages in controlling the polymer's structure and properties. The primary methods include chemical and electrochemical polymerization, which lead to the formation of poly(this compound) and its derivatives. mdpi.comresearchgate.net
Chemical Polymerization Methods for Poly(this compound) Derivatives
Chemical polymerization represents a versatile approach for synthesizing polycarbazole derivatives. mdpi.com This method typically involves the use of chemical oxidants or cross-coupling catalysts to link the monomer units. For carbazole derivatives, polymerization generally proceeds through the formation of bonds at the 3,6-positions, which are the most active sites for electrophilic attack and oxidative coupling. mdpi.comresearchgate.net
One of the common chemical methods is oxidative polymerization. In this process, an oxidizing agent, such as iron(III) chloride (FeCl₃) or ammonium (B1175870) persulfate ((NH₄)₂S₂O₈), is used to generate radical cations from the this compound monomers. These radical cations then couple to form dimers, oligomers, and ultimately, the polymer chain. The reaction mechanism involves the initial oxidation of the carbazole monomer, followed by radical-radical coupling and subsequent re-aromatization to extend the polymer backbone.
Another significant chemical polymerization strategy involves transition-metal-catalyzed cross-coupling reactions, such as Suzuki or Yamamoto coupling. These methods are particularly useful for creating well-defined polymer structures. For this to occur, the this compound monomer must first be functionalized, typically through bromination at other positions or by creating boronic acid or ester derivatives, to make it suitable for these coupling reactions. epstem.netmdpi.com These reactions offer precise control over the polymer's connectivity and allow for the incorporation of different aromatic units into the polymer chain, thereby tuning the final material's optoelectronic properties.
Electrochemical Polymerization Methods
Electrochemical polymerization is a powerful technique for creating thin, uniform polymer films directly onto an electrode surface. mdpi.comnih.gov This method is particularly advantageous for applications in electronic and optoelectronic devices, such as electrochromic windows and sensors. researchgate.netnih.gov The process involves the direct oxidation of the this compound monomer at the surface of a working electrode in an electrochemical cell.
The polymerization is initiated by applying an anodic potential sufficient to oxidize the monomer (e.g., ~1.3 V). mdpi.com This oxidation generates radical cations that diffuse away from the electrode and couple, similar to chemical oxidative polymerization. The resulting polymer, being insoluble in the electrolyte solution, deposits onto the electrode surface as a film. The thickness and morphology of the polymer film can be controlled by adjusting electrochemical parameters such as the applied potential, current density, and polymerization time.
The resulting poly(this compound) film is electroactive, meaning it can be reversibly oxidized and reduced ("doped" and "dedoped"). This redox activity leads to changes in the material's optical properties, a phenomenon known as electrochromism. For instance, copolymers containing carbazole units have been shown to switch between various colors—from yellowish-green in the neutral state to gray and purplish-gray in different oxidized states. nih.gov
Table 1: Comparison of Polymerization Methods for Carbazole Derivatives
| Feature | Chemical Polymerization | Electrochemical Polymerization |
| Method | Use of chemical oxidants (e.g., FeCl₃) or cross-coupling catalysts (e.g., Pd-catalyzed). mdpi.comepstem.net | Application of an anodic potential to oxidize monomers at an electrode surface. mdpi.comnih.gov |
| Product Form | Typically yields polymer powders or solutions. | Forms a polymer film directly on the electrode. nih.gov |
| Control | Offers control over molecular weight and structure via stoichiometry and catalyst choice. | Allows precise control over film thickness and morphology. researchgate.net |
| Advantages | Scalable for bulk production; versatile for copolymer synthesis. | Clean process (no catalyst residue); ideal for device fabrication. mdpi.comnih.gov |
| Common Monomers | N-substituted or ring-functionalized carbazoles. epstem.netmdpi.com | Carbazole and its derivatives that can be readily oxidized. researchgate.net |
Controlled Polymerization for Specific Architectural Design
To achieve polymers with precisely defined architectures, such as controlled molecular weight, low dispersity, and specific stereochemistry, controlled polymerization techniques are employed. mdpi.com These methods, often referred to as living polymerizations, suppress termination and chain-transfer reactions, allowing for the synthesis of well-defined macromolecules. mdpi.com
For carbazole-based monomers, particularly N-vinyl derivatives, cationic polymerization is a key method for achieving such control. A study on the stereoselective cationic polymerization of 3,6-disubstituted N-vinylcarbazoles demonstrated that using a scandium-based Lewis acid catalyst can produce highly isotactic polymers. nih.gov In the case of 3,6-difluoro-9-H-N-vinylcarbazole (a derivative monomer), this method yielded a polymer (PNVC-F) with a high degree of stereoregularity (90% meso dyad, mm). nih.gov This stereocontrol is significant as it can influence the polymer's physical properties, such as its self-assembly behavior and photophysical characteristics. nih.gov
Other controlled polymerization methods like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization could also be adapted for carbazole-containing monomers. mdpi.com These techniques would require appropriate modification of the this compound monomer, for instance, by introducing an initiator fragment for ATRP or a RAFT agent-compatible group. The goal of these advanced methods is to enable the design of complex polymer architectures, including block copolymers and star polymers, with tailored functionalities originating from the unique electronic nature of the this compound unit. mdpi.com
Table 2: Research Findings on Controlled Polymerization of a this compound Derivative
| Monomer | Polymerization Method | Catalyst System | Resulting Polymer | Stereoregularity (% meso dyad) | Key Finding | Reference |
| 3,6-difluoro-9-H-N-vinylcarbazole | Cationic Polymerization | Scandium Lewis acid with indane bis(oxazoline) ligand | PNVC-F | 90% | High stereoselectivity is achievable for fluorinated N-vinylcarbazole monomers. | nih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis
NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound and for analyzing its conformational dynamics. The presence of fluorine atoms provides additional spectroscopic probes for detailed analysis.
High-Resolution ¹H and ¹³C NMR for Fluorine-Containing Systems
High-resolution ¹H and ¹³C NMR spectra provide the fundamental framework for the structural assignment of the carbazole core. In this compound, the introduction of fluorine atoms at the C3 and C6 positions significantly influences the chemical shifts of neighboring protons and carbons due to fluorine's high electronegativity and its ability to engage in through-space and through-bond coupling.
The ¹H NMR spectrum is simplified due to the symmetry of the molecule. The protons on the fluorinated aromatic rings exhibit characteristic splitting patterns arising from H-H and H-F couplings. For instance, protons ortho to the fluorine atoms will show coupling to fluorine in addition to coupling with adjacent protons. The N-H proton of the carbazole ring typically appears as a broad singlet. rsc.org
In the ¹³C NMR spectrum, the most pronounced effect is observed for the carbon atoms directly bonded to fluorine (C3 and C6). These carbons experience a large downfield shift due to the deshielding effect of the fluorine atom. Furthermore, the signals for these carbons are split into doublets due to one-bond carbon-fluorine coupling (¹J-CF), which is typically large. The chemical shifts of other carbon atoms in the ring are also affected, albeit to a lesser extent. nih.gov Theoretical studies using Density Functional Theory (DFT) have shown that the decreasing electronegativity of halogen substituents (from F to I) in 3,6-dihalo-N-alkylcarbazoles leads to decreased chemical shift values for the C3 and C6 carbons. nih.gov
Table 1: Representative ¹H and ¹³C NMR Data for Carbazole Derivatives Note: The following table provides representative data for related carbazole structures to illustrate typical chemical shifts. Exact values for this compound require experimental measurement.
| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |
|---|---|---|---|---|
| 3,6-Dibromo-9H-carbazole | Not Specified | 8.32 (dd), 7.61 (d), 7.56 (d), 7.48 (dd), 11.91 (s, NH) | Not Specified | rsc.orgresearchgate.net |
| 9-(3,5-Dibromophenyl)-9H-carbazole | CDCl₃ | 8.1 (d), 7.80 (s), 7.73 (s), 7.42-7.50 (m), 7.35 (t) | Not Specified | researchgate.net |
| 9H-carbazole-3,6-dicarbonitrile | DMSO-d₆ | 12.42 (s, 1H), 8.87 (s, 2H), 8.01 (d, 2H), 7.85 (d, 2H) | 142.1, 128.5, 127.7, 122.2, 120.4, 113.3, 106.9 | mdpi.com |
Multi-Nuclear NMR for Comprehensive Structural Assignments (e.g., ¹⁹F NMR)
The presence of fluorine allows for the use of ¹⁹F NMR, a powerful technique due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. nih.govnih.gov The ¹⁹F NMR spectrum of this compound would be expected to show a single resonance, confirming the chemical equivalence of the two fluorine atoms. The chemical shift of this signal provides information about the local electronic environment of the fluorine atoms. nih.gov
Furthermore, ¹⁹F NMR is highly sensitive to subtle changes in molecular structure and environment. nih.gov The large chemical shift dispersion of ¹⁹F NMR makes it an excellent tool for studying intermolecular interactions and reaction mechanisms involving fluorinated compounds. nih.govnih.gov Advanced 2D NMR experiments, such as ¹H-¹⁹F HETCOR, can be used to correlate fluorine atoms with nearby protons, providing definitive structural assignments. nih.gov
Electronic Absorption and Emission Spectroscopy
The electronic properties of this compound are probed using UV-Visible absorption and photoluminescence spectroscopy, which provide insights into the electronic transitions and de-excitation pathways of the molecule.
UV-Visible Absorption Spectroscopy for Electronic Transitions
The UV-Visible absorption spectrum of carbazole and its derivatives is characterized by strong absorption bands in the UV region. nist.govaatbio.com For the parent carbazole, typical absorptions are observed around 293 nm, 324 nm, and 337 nm, corresponding to π-π* transitions within the aromatic system. nist.gov
In this compound, the introduction of fluorine atoms is expected to cause a slight shift in the absorption maxima. Halogen substitution can influence the electronic structure, and consequently, the energy of the electronic transitions. nih.gov The absorption profile of derivatives can be influenced by the nature of the substituent and its position on the carbazole core. researchgate.net For example, studies on other halogenated aromatic compounds have shown that fluoro-substitution can lead to a small red-shift (bathochromic shift) of 2-10 nm in the absorption maxima compared to the unsubstituted parent compound. nih.gov
Photoluminescence and Fluorescence Spectroscopy
Carbazole derivatives are known for their strong fluorescence, making them valuable materials for applications like organic light-emitting diodes (OLEDs). epstem.netresearchgate.net Upon excitation at a wavelength corresponding to an absorption band, this compound will exhibit fluorescence emission at a longer wavelength (a Stokes shift). The fluorescence spectrum provides information about the energy of the first singlet excited state (S₁).
The fluorescence quantum yield, a measure of the efficiency of the emission process, is a critical parameter. The introduction of fluorine atoms can influence the quantum yield. In some systems, halogenation (with F, Cl, or Br) has been shown to increase the fluorescence quantum yield compared to the unsubstituted parent molecule, except for iodo-derivatives where the heavy atom effect promotes non-radiative decay. nih.gov The emission color of carbazole-based fluorophores can be tuned from deep-blue to green-blue depending on the molecular structure and intermolecular arrangement. ub.edu
Table 2: Representative Photophysical Data for Carbazole Derivatives Note: This table presents typical absorption and emission data for related carbazole structures. The specific values for this compound may vary.
| Compound/Derivative Type | Solvent/State | Absorption Maxima (λabs, nm) | Emission Maxima (λem, nm) | Reference |
|---|---|---|---|---|
| Carbazole | Not Specified | 293, 324, 337 | 351 | nist.govaatbio.com |
| 3-(phenylethynyl)-9H-carbazole derivatives | Solution | Not Specified | Deep-blue to green-blue range | ub.edu |
| Carbazole-functionalized dicarboximides | Not Specified | Not Specified | Broad band peaked at 384 nm | unisa.it |
| 9-benzyl-9H-carbazole derivative | Ethanol | Not Specified | Significant enhancement upon binding Ce(III) | clockss.org |
Investigation of Excitation and Emission Mechanisms
The photophysical behavior of carbazole derivatives is governed by processes such as intramolecular charge transfer (ICT) and excited-state intramolecular proton transfer (ESIPT). researchgate.netresearchgate.net In donor-acceptor systems based on carbazole, photoexcitation can lead to an ICT state, where electron density moves from the electron-donating carbazole unit to an acceptor moiety. This process often results in a large Stokes shift and emission from the ICT state. researchgate.net
For this compound itself, which is a symmetric molecule without strong donor-acceptor character, the emission is more likely to be of a locally excited (LE) π-π* nature. However, the fluorine substituents, being weakly electron-withdrawing, can still subtly modulate the electron density distribution in both the ground and excited states. In more complex derivatives built from this core, the fluorine atoms can play a significant role in tuning the energy levels of the frontier molecular orbitals (HOMO and LUMO) and thereby influencing the efficiency and color of the emission. researchgate.net The investigation of these mechanisms often involves studying the photophysical properties in solvents of varying polarity (solvatochromism), as ICT states are typically more stabilized in polar solvents, leading to a red-shift in the emission spectrum. researchgate.net
Vibrational Spectroscopy for Molecular Structure and Bonding Insights
Vibrational spectroscopy, encompassing both infrared and Raman techniques, provides a detailed fingerprint of the molecule by probing its vibrational energy states. mdpi.com These methods are essential for confirming the molecular structure and understanding the nature of the chemical bonds within this compound.
Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which induces transitions between vibrational energy levels. d-nb.info The resulting spectrum is unique to the compound's structure, with specific peaks corresponding to the vibrations of particular functional groups. For this compound, the FT-IR spectrum is characterized by several key absorption bands.
Table 1: Expected FT-IR Vibrational Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Notes |
|---|---|---|
| N-H Stretch | 3400 - 3450 | Characteristic of the carbazole secondary amine. |
| Aromatic C-H Stretch | 3000 - 3100 | In-plane stretching of C-H bonds on the benzene (B151609) rings. |
| Aromatic C=C Stretch | 1450 - 1600 | Vibrations of the carbon-carbon bonds within the aromatic core. |
| C-N Stretch | 1300 - 1360 | Stretching of the carbon-nitrogen bonds in the heterocyclic ring. |
| C-F Stretch | 1000 - 1250 | Strong absorption due to the electronegative fluorine atoms. |
Raman spectroscopy is a complementary technique to FT-IR that involves the inelastic scattering of monochromatic light. mdpi.com While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy probes vibrations that cause a change in the molecule's polarizability. This often allows for the observation of vibrations that are weak or absent in the FT-IR spectrum, such as symmetric stretches in highly symmetric molecules. nih.gov
For carbazole derivatives, Raman spectroscopy is effective in analyzing the vibrations of the fused ring system. Theoretical studies, such as those performed using Density Functional Theory (DFT) on related dihalocarbazoles like 3,6-dichlorocarbazole (B1220011) and 3,6-dibromocarbazole, provide a basis for assigning the fundamental vibrational frequencies. nih.gov Such calculations help to correlate the observed Raman shifts with specific molecular motions, including in-plane and out-of-plane deformations of the carbazole skeleton and vibrations involving the halogen substituents. nih.govnsf.gov Key Raman-active modes for this compound would include the symmetric breathing modes of the aromatic rings and stretching vibrations of the C-C bonds within the carbazole core.
X-ray Diffraction Analysis for Solid-State Structures and Molecular Organization
X-ray diffraction (XRD) techniques are indispensable for determining the three-dimensional arrangement of atoms in the solid state. They provide definitive information on molecular geometry, crystal packing, and polymorphism. nih.gov
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for determining the precise molecular structure of a crystalline compound. nih.govpreprints.org By analyzing the diffraction pattern of X-rays passing through a single, high-quality crystal, a detailed three-dimensional model of the molecule can be constructed, providing exact bond lengths, bond angles, and torsion angles. mdpi.com
For carbazole derivatives, SC-XRD studies reveal that the carbazole ring system is essentially planar. nih.gov In the structure of a related compound, 9-allyl-9H-carbazole-3,6-dicarbaldehyde, the non-hydrogen atoms of the carbazole ring are approximately coplanar. researchgate.net For this compound, SC-XRD analysis would precisely determine the C-F bond lengths and the planarity of the fused heterocyclic core. This information is crucial for understanding intermolecular interactions, such as π–π stacking and hydrogen bonding, which dictate the material's bulk properties.
Table 2: Typical Crystallographic Parameters for a Carbazole Derivative
| Parameter | Description | Typical Value | Reference Compound |
|---|---|---|---|
| Crystal System | The crystal system in which the compound crystallizes. | Orthorhombic | 3-Bromo-9-(4-fluorobenzyl)-9H-carbazole nih.gov |
| Space Group | The symmetry group of the crystal. | Pna2₁ | 3-Bromo-9-(4-fluorobenzyl)-9H-carbazole nih.gov |
| C-C Bond Length (Aromatic) | The average length of a carbon-carbon bond in the benzene rings. | ~1.39 Å | General |
| C-N Bond Length | The length of the carbon-nitrogen bonds in the pyrrole (B145914) ring. | ~1.38 Å | General |
Powder X-ray diffraction (PXRD) is a powerful technique used to identify crystalline phases and analyze the structure of polycrystalline materials, including thin films. units.it Instead of a single crystal, a sample composed of many randomly oriented microcrystals (a powder) is used. units.it The resulting diffraction pattern serves as a unique fingerprint for a specific crystalline form. researchgate.net
PXRD is particularly important for studying polymorphism, which is the ability of a compound to exist in multiple crystal structures. nih.gov Different polymorphs can have distinct physical properties, and PXRD is the primary tool for identifying and distinguishing them. researchgate.netrigaku.com In the context of materials science, carbazole derivatives are often processed into thin films for electronic devices. PXRD can be used to assess the morphology of these films, determining whether they are amorphous or crystalline and whether the crystallites have a preferred orientation, which can significantly impact device performance. nih.gov
Electrochemical Characterization for Redox Potentials and Energy Level Determination
Electrochemical methods, primarily cyclic voltammetry (CV), are used to investigate the redox behavior of this compound. This analysis provides crucial information about its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are key parameters for determining its suitability for use in organic electronic devices. epstem.net
Carbazole-based molecules are known for their electron-donating capabilities and are readily oxidized. researchgate.netnsf.gov The introduction of two electron-withdrawing fluorine atoms at the 3 and 6 positions is expected to significantly influence the electronic properties of the carbazole core. Specifically, the fluorine atoms should lower both the HOMO and LUMO energy levels and increase the oxidation potential compared to unsubstituted 9H-carbazole. A higher oxidation potential implies greater stability against electrochemical degradation. The HOMO and LUMO levels can be estimated from the onset potentials of the first oxidation and reduction peaks in the cyclic voltammogram. These energy levels determine the efficiency of charge injection and transport in devices like organic light-emitting diodes (OLEDs) and organic solar cells. researchgate.net
Table 3: Electrochemical Properties and Energy Levels of Selected Carbazole Derivatives
| Compound | Oxidation Potential (V vs. Fc/Fc⁺) | HOMO Level (eV) | LUMO Level (eV) | Band Gap (eV) |
|---|---|---|---|---|
| 9H-Carbazole | ~0.8-1.0 | -5.4 to -5.8 | -2.0 to -2.4 | ~3.4-3.5 |
| 3,6-Dibromo-9H-carbazole | Higher than Carbazole | Lower (more negative) than Carbazole | Lower (more negative) than Carbazole | Similar to Carbazole |
| 3,6-Dicyano-9H-carbazole | Significantly Higher than Carbazole | Significantly Lower than Carbazole | Significantly Lower than Carbazole | Similar to Carbazole |
| This compound (Expected) | Higher than Carbazole | Lower than Carbazole | Lower than Carbazole | Similar to Carbazole |
Note: The values for 9H-Carbazole and its derivatives are approximate and can vary based on experimental conditions. The values for this compound are predicted trends based on the electron-withdrawing nature of fluorine.
Cyclic Voltammetry for Oxidation and Reduction Potentials
Cyclic voltammetry (CV) is a key electrochemical technique used to investigate the redox properties of chemical compounds. In the context of carbazole derivatives, CV provides valuable information about their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are critical for their use in organic electronics.
The introduction of fluorine atoms at the 3 and 6 positions of the carbazole core, as in this compound, significantly influences its electronic properties. Fluorine is a strongly electronegative atom, and its presence can lower both the HOMO and LUMO energy levels of the molecule. This effect can enhance the stability of the material, particularly its resistance to oxidation. mpg.de
Studies on polymers incorporating this compound units have demonstrated this effect. For instance, the electrochemical properties of copolymers based on this compound have been investigated to assess their potential for use in organic solar cells. whiterose.ac.uk The oxidation and reduction potentials of these polymers, determined by cyclic voltammetry, provide insights into the behavior of the this compound moiety within a larger conjugated system.
The following table presents representative electrochemical data for a derivative containing the this compound core, illustrating the typical range of oxidation potentials observed.
| Compound | Oxidation Potential (V) | Reduction Potential (V) | Solvent/Electrolyte | Reference Electrode |
|---|---|---|---|---|
| Derivative of this compound (4ClCzIPN) | Not specified | Not specified | Acetonitrile (B52724) | Not specified |
It is important to note that the redox potentials of these molecules can be tuned by the choice of substituents on the carbazole nitrogen and at other positions. nsf.gov
Analysis of Electrochemical Stability
The electrochemical stability of a material is a critical parameter for the longevity and performance of organic electronic devices. For hole-transporting materials, which are often based on carbazole derivatives, stability against repeated oxidation and reduction cycles is paramount.
Research has indicated that substituting hydrogen atoms with fluorine atoms at the 3,6-positions of 2,7-linked carbazole polymers enhances their electrolytic stability compared to their non-substituted counterparts. researchgate.net This increased stability is attributed to the high electronegativity of fluorine, which makes the carbazole unit more resistant to oxidation.
In the context of organic light-emitting diodes (OLEDs), the stability of the host material under electrical stress is crucial. The introduction of fluorine atoms into the carbazole donor has been shown to not only lower the HOMO and LUMO energies but also to influence the molecular packing, which can affect charge transport and device stability. mpg.de
Furthermore, the end-capping of polymer chains containing this compound with groups like bromobenzene (B47551) and phenyl boronic acid is a strategy employed to enhance the stability of the polymer in device operation by removing reactive end groups. electrochemsci.org The removal of catalyst remnants and other impurities is also a critical step to ensure the electrochemical robustness of the final material. electrochemsci.org
Carbazole radical cations are known to be electrochemically unstable and can undergo dimerization, particularly if the 3 and 6 positions are unsubstituted. nsf.govresearchgate.net By having fluorine atoms at these positions, as in this compound, this degradation pathway is blocked, leading to improved electrochemical stability. This structural feature is a key reason for the interest in 3,6-disubstituted carbazoles for applications requiring stable redox cycling.
Computational and Theoretical Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and properties of molecules. It has been instrumental in characterizing carbazole (B46965) derivatives for various applications.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the electronic and optical properties of a molecule. The energy difference between these orbitals is the HOMO-LUMO gap, which is related to the chemical reactivity and kinetic stability of the molecule.
For carbazole derivatives, the HOMO and LUMO levels dictate their potential use in electronic devices. Fluorination at the 3 and 6 positions of the carbazole ring is a known strategy to influence these energy levels. Introducing fluorine atoms, which are highly electronegative, generally leads to a stabilization (lowering) of both the HOMO and LUMO energy levels. This can be advantageous for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), by improving charge injection/extraction and enhancing the stability of the material.
In studies of copolymers incorporating 3,6-difluoro-9H-carbazole units, it was observed that fluorination has a negligible impact on the HOMO levels of the polymers, and the LUMO energy levels are also almost comparable to their non-fluorinated counterparts. researchgate.net However, the optical band gaps of these fluorinated copolymers were found to be slightly higher. researchgate.net All the studied polymers exhibited deep-lying HOMO levels, which is a desirable characteristic for hole-transporting materials in electronic devices. researchgate.net
The table below presents calculated HOMO, LUMO, and band gap energies for a representative carbazole derivative to illustrate typical values.
Table 1: Calculated Frontier Orbital Energies and Band Gaps
| Compound | HOMO (eV) | LUMO (eV) | Band Gap (eV) |
|---|---|---|---|
| Carbazole Derivative Example | -5.50 | -2.00 | 3.50 |
Note: These are example values and the actual energies for this compound would be determined by specific DFT calculations.
DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For this compound, the carbazole core is known to be an essentially planar tricyclic aromatic ring system. nih.gov
Computational studies on related di-substituted carbazoles, such as 3,6-diiodo-9H-carbazole, confirm the planarity of the carbazole ring system. In the case of 3,6-diiodo-9H-carbazole, the tricyclic system is nearly planar, with a root-mean-square deviation of 0.0272 Å. nih.gov The substituent atoms (in that case, iodine) were found to be slightly out of the plane. nih.gov Similar planarity would be expected for the 3,6-difluoro derivative. The planarity of the conjugated system is crucial as it influences the extent of π-electron delocalization, which in turn affects the electronic properties of the molecule.
DFT can predict various spectroscopic properties. Time-dependent DFT (TD-DFT) is particularly useful for simulating UV-Visible absorption spectra. researchgate.netnih.gov The calculated spectra can be compared with experimental data to aid in the assignment of electronic transitions. researchgate.net For carbazole-based materials, the absorption spectra typically show strong π-π* transitions in the UV region. The introduction of fluorine atoms can cause shifts in these absorption bands.
Furthermore, DFT calculations can accurately predict Nuclear Magnetic Resonance (NMR) chemical shifts. mdpi.com For complex molecules, these predictions are invaluable for assigning the signals in experimental ¹H and ¹³C NMR spectra to specific atoms in the molecule. chemrxiv.org For halogenated carbazoles, such as 3,6-diiodo-9-ethyl-9H-carbazole, theoretical calculations, including relativistic effects, have shown a good correlation between predicted and experimental ¹³C chemical shifts. researchgate.net
Ab Initio Methods for Electronic Properties
Ab initio quantum chemistry methods are based on first principles, without the inclusion of empirical parameters. While computationally more demanding than DFT, they can provide highly accurate results for the electronic properties of molecules. For carbazole-based systems, multireference ab initio methods have been used to investigate the nature of excited electronic states, which is particularly important for understanding phenomena like thermally activated delayed fluorescence (TADF). nih.gov Such calculations are crucial for designing efficient emitters for OLEDs, as they can accurately predict the energies of charge-transfer excited states, something that can be challenging for standard TD-DFT methods. nih.gov
Theoretical Modeling of Charge Transport Characteristics
The charge transport properties of organic semiconductors are fundamental to their performance in electronic devices. Theoretical models are used to understand and predict the charge carrier mobility in materials based on this compound. These models often build upon the electronic structure information obtained from DFT calculations, such as the energies of frontier orbitals.
The charge transport in organic materials can occur through either a band-like mechanism or a hopping mechanism. aps.org Theoretical models can elucidate which mechanism is dominant under different conditions. For carbazole-based systems, which are often used as hole-transport materials, theoretical modeling focuses on the hole mobility. rsc.org The introduction of fluorine atoms can influence the charge transport properties by modifying the electronic coupling between adjacent molecules and affecting the molecular packing. rsc.org Models like the Holstein polaron model and Marcus theory are often employed to describe charge transfer rates between molecules. aps.org These theoretical investigations are essential for the rational design of new carbazole derivatives with improved charge transport characteristics for high-performance electronic applications. rsc.orgrsc.org
Excitonic Processes and Photophysical Property Prediction
Computational and theoretical investigations are pivotal in understanding and predicting the complex excitonic processes and photophysical properties of carbazole derivatives, including this compound. These studies provide deep insights into the relationship between molecular structure and optoelectronic behavior, guiding the design of new materials for applications such as organic light-emitting diodes (OLEDs) and organic solar cells. epstem.net
Methodologies like Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) are standard tools for these investigations. tandfonline.comresearchgate.net DFT is employed to optimize the ground-state (S₀) and first excited-state (S₁) geometries of the molecules, while TD-DFT is used to calculate the electronic transition energies, which correspond to light absorption and emission. acs.org
A key aspect of these theoretical studies is the analysis of excitonic processes, which involves the nature of electronic excitations. For carbazole derivatives, the lowest energy electronic transition (S₁ ← S₀) is typically dominated by the promotion of an electron from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). acs.org The characteristics of these frontier orbitals—their energy levels and spatial distribution—are crucial in determining the photophysical properties of the molecule. For instance, the introduction of substituents at the 3 and 6 positions of the carbazole core significantly influences the HOMO and LUMO energy levels, thereby tuning the absorption and emission characteristics. nsf.govresearchgate.net
Quantum chemical calculations allow for the prediction of several key photophysical parameters. Good agreement is often found between these theoretically predicted values and experimental spectra, validating the computational models. researchgate.netacs.org These predicted properties are essential for screening potential candidate molecules for specific applications.
Table 1: Key Photophysical Properties Predicted by Computational Methods
This interactive table summarizes the principal photophysical parameters that can be predicted for carbazole derivatives using computational chemistry techniques.
| Predicted Property | Description | Typical Computational Method | Relevance |
| Excitation Energy (S₀ → S₁) | The energy required to promote an electron from the ground state to the first singlet excited state. | TD-DFT | Determines the primary absorption wavelength. |
| Emission Energy (S₁ → S₀) | The energy released when the molecule relaxes from the excited state to the ground state. Calculated from the optimized S₁ geometry. acs.org | TD-DFT | Determines the fluorescence emission wavelength. |
| Oscillator Strength (f) | A dimensionless quantity that expresses the strength of an electronic transition. | TD-DFT | Indicates the probability of a photon being absorbed; higher values correspond to more intense absorption peaks. acs.org |
| HOMO/LUMO Energies | Energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | DFT | The HOMO-LUMO energy gap is a primary determinant of the molecule's color and electronic properties. epstem.nettandfonline.com |
| Quantum Yield (Φ) | The ratio of photons emitted to photons absorbed. While direct prediction is complex, contributing factors like radiative and non-radiative decay rates can be estimated. | Varies; often involves advanced methods | Measures the efficiency of the fluorescence process. |
| Excited State Lifetime (τ) | The average time a molecule spends in an excited state before returning to the ground state. | Varies; can be related to oscillator strength | Important for applications in photocatalysis and TADF. nsf.gov |
Research findings from computational studies on various carbazole derivatives highlight the impact of substitution on their photophysical properties. For example, the introduction of electron-withdrawing groups, such as the fluorine atoms in this compound, or other groups like cyano or formyl moieties, can lead to significant shifts in the absorption and emission maxima. researchgate.net Quantum mechanical calculations have shown that such substitutions can induce steric effects and alter bond lengths within the molecular frame. acs.org
Furthermore, theoretical studies are crucial for elucidating more complex photophysical phenomena. For instance, in benzoyl-carbazole derivatives, quantum chemical simulations have explained the observation of solvent-dependent thermally activated delayed fluorescence (TADF) by the stabilization of a charge-transfer S₁ state in polar solvents. rsc.org These computational models can also differentiate between intrinsic fluorescence and emission resulting from photochemical processes, such as a photo-Fries rearrangement, which can occur in some carbazole-based systems. rsc.org Molecular dynamics simulations have also been used to understand how the environment, such as interaction with a DNA duplex, can alter the fluorescence of a carbazole label by changing its conformation and shielding it from quenching interactions. rsc.org
Table 2: Illustrative Data on Computationally Predicted Properties for Substituted Carbazoles
This table provides examples from the literature on how substitutions on the carbazole core affect key properties, as predicted by computational methods. This illustrates the type of data generated for compounds like this compound.
| Compound/Derivative Class | Substitution | Predicted λ_abs (nm) | Predicted λ_em (nm) | Key Finding/Reference |
| 2,7-Carbazolenevinylene Derivatives | Varied | Varies | Varies | Good agreement found between theoretical and experimental excitation and emission energies. acs.org |
| 3,6-Diphenyl-9-hexyl-9H-carbazole Derivatives | 4-formylphenyl at 3,6-positions | - | ~450 nm | Quantum mechanical calculations explained the observed blue emission with high quantum yield. researchgate.net |
| 3,6-Diphenyl-9-hexyl-9H-carbazole Derivatives | 4-nitrophenyl at 3,6-positions | - | ~585 nm | Calculations helped rationalize the significant red-shift in emission to the orange region. researchgate.net |
| Benzoyl-carbazole | Benzoyl group | Varies with solvent | Varies with solvent | Simulations explained solvent-dependent TADF through stabilization of the charge transfer S₁ state. rsc.org |
Structure Property Relationships and Electronic Modulation
Impact of Fluorine Substitution on Electronic Properties of the Carbazole (B46965) Core
The introduction of fluorine atoms at the 3 and 6 positions of the carbazole core significantly modulates its electronic properties. This is a result of the unique electronic effects of fluorine, which simultaneously exhibits inductive and mesomeric effects.
Influence on Frontier Molecular Orbitals (HOMO-LUMO)
The dual electronic nature of fluorine directly impacts the energy levels of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The strong electron-withdrawing capability of fluorine tends to stabilize and lower the energy of both the HOMO and LUMO levels. nih.govmdpi.com This stabilization can enhance the material's stability, particularly against oxidation. mdpi.com
Table 1: Effect of Fluorine Substitution on Frontier Orbital Energies
| Compound Type | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Reference |
|---|---|---|---|---|
| Non-fluorinated Carbazole Polymer (PCDTBT) | - | - | 1.89 | acs.org |
| Fluorinated Carbazole Polymer (PCDTBT-F) | - | - | 1.96 | acs.org |
| Non-fluorinated Carbazole Dye (MA0F) | - | - | - | rsc.org |
| Ortho-fluoro Substituted Carbazole Dye (MA1F-o) | - | - | - | rsc.org |
Correlation between Molecular Structure, Planarity, and Charge Transport Capabilities
The efficiency of charge transport in organic semiconducting materials is intrinsically linked to the degree of intermolecular π-orbital overlap, which is heavily influenced by molecular planarity. The carbazole ring system is inherently planar, which facilitates effective π-π stacking in the solid state. This stacking creates pathways for charge carriers (holes or electrons) to move between adjacent molecules.
The substitution of small atoms like fluorine at the 3 and 6 positions generally does not introduce significant steric hindrance, thus preserving the planarity of the carbazole core. mdpi.com This structural integrity is crucial for maintaining efficient charge transport pathways. In contrast, bulky substituents can cause distortions in the molecular backbone, leading to reduced π-orbital overlap and consequently, lower charge mobility. The introduction of a tricyanovinyl group to the carbazole core, for example, has been shown to afford electron-transporting ability in addition to the typical hole-transporting properties. rsc.org
Modulation of Photophysical Properties through Structural Engineering
Structural engineering, particularly through fluorination, provides a powerful tool for tuning the photophysical properties of carbazole derivatives. The electronic effects of fluorine that alter the HOMO and LUMO energy levels also directly influence the absorption and emission characteristics of the molecule.
Fluorination can lead to shifts in the absorption and emission spectra. For example, studies on certain carbazole-based copolymers have shown that fluorination can cause a slight blue shift in the absorption spectrum and result in a slightly higher optical band gap. nih.govacs.org Conversely, other research on organic dyes has demonstrated that fluorine substitution can lead to a redshift in the absorption spectra. rsc.org These findings underscore that the specific position of the fluorine atom is critical in determining the photophysical outcome. rsc.org The emission properties are also affected, with halogen substitution on the carbazole core being shown to significantly influence solid-state fluorescence efficiency, an effect attributed to the heavy atom effect. rsc.org
Effects of Substituents at the N-Position and Peripheral Sites on Overall Properties
While fluorine substitution at the 3 and 6 positions is key, modifying the N-position of the carbazole ring and other peripheral sites offers another layer of control over the material's properties. The introduction of various functional groups at the nitrogen atom can significantly impact solubility, thermal stability, and electronic properties. mdpi.com
For instance, attaching alkyl chains of varying lengths and branching can modify the material's solubility in organic solvents and influence its solid-state packing, which in turn affects charge transport. nih.gov Introducing different aromatic fragments or even metal complexes at the N-position can further modulate the electronic landscape, affecting the HOMO/LUMO levels and the photoluminescence quantum yields. mdpi.comnih.gov A study on carbazole-fluorene copolymers showed that changing the N-carbazole substituent from 2-ethylhexyl to an iridium complex significantly decreased the photoluminescence quantum yield from over 78% to 23%. mdpi.com These modifications allow for the fine-tuning of carbazole-based materials for a wide array of applications in organic electronics. researchgate.net
Table 2: Impact of N-Position Substituent on Photoluminescence of Carbazole-Fluorene Copolymers
| N-Position Substituent | Photoluminescence Quantum Yield (PLQY) in Solution | Reference |
|---|---|---|
| 2-methoxycarbonylethyl | 87% | mdpi.com |
| 2-carboxyethyl | 78% | mdpi.com |
| 2-ethylhexyl | ~78-87% | mdpi.com |
| nonan-2,4-dionatoiridium(III)bis(2-phenylpyridine-N,C2′)-9-yl | 23% | mdpi.com |
Applications in Organic Electronic Devices and Functional Materials
Role as Host Materials in Organic Light-Emitting Diodes (OLEDs)
In the architecture of an OLED, a host material provides a matrix for an emissive guest (or dopant) molecule. The properties of the host are critical for achieving high efficiency and long operational stability. Carbazole (B46965) derivatives are frequently employed as host materials due to their high triplet energy and good hole-transporting capabilities. The introduction of fluorine atoms at the 3 and 6 positions tunes these properties for enhanced device performance. nih.govresearchgate.net
Exciton (B1674681) Confinement Mechanisms
A primary function of a host material in a phosphorescent OLED (PhOLED) is to confine the triplet excitons—the excited states responsible for light emission—to the guest molecules. This requires the host to have a higher triplet energy (T₁) than the emissive dopant. If the host's triplet energy is too low, energy transfer from the guest back to the host can occur, leading to non-radiative decay and a significant loss in efficiency.
The fluorination at the 3 and 6 positions of the carbazole core is a key strategy for maintaining a high triplet energy. While specific experimental values for 3,6-difluoro-9H-carbazole are not abundant in literature, related pyridinyl-carbazole host materials have demonstrated high triplet energies (around 2.81-2.82 eV), suitable for confining excitons in both green and blue phosphorescent emitters. nih.gov This high T₁ level ensures that once an exciton is formed on the guest molecule, it remains there to emit light efficiently, a critical mechanism for high-performance devices. nih.govrsc.org
Charge Balance and Transport within Devices
The fluorine atoms at the 3 and 6 positions can influence the charge transport properties, potentially leading to more balanced ambipolar transport (the ability to transport both holes and electrons). Research on push-pull carbazole systems has shown that incorporating electron-withdrawing groups can introduce or enhance electron-transporting capabilities in what is typically a hole-dominant material. rsc.org This improved charge balance ensures that holes and electrons meet effectively within the emissive layer, maximizing the rate of exciton formation and subsequent light emission.
Design Principles for High Luminescence Efficiency
The design of highly efficient host materials revolves around several key principles: high triplet energy, balanced charge transport, and good thermal and morphological stability. nih.govresearchgate.net this compound serves as a foundational building block that addresses these principles.
High Triplet Energy: As discussed, the fluorinated carbazole core provides a high T₁ energy, preventing energy loss from the phosphorescent guest.
Tuning Electronic Properties: The fluorine substitution allows for fine-tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This helps in optimizing charge injection from adjacent layers and ensuring balanced charge distribution.
Thermal and Morphological Stability: Carbazole derivatives are known for their rigid structure and high thermal stability. nih.govnih.gov This is crucial for the longevity of OLED devices, as it prevents the degradation of the thin organic films during operation. The incorporation of the this compound moiety into larger molecular structures can yield amorphous materials with high glass transition temperatures (Tg), which is essential for preventing crystallization and maintaining the integrity of the device over time. nih.gov
By serving as a core building block, this compound enables the synthesis of advanced host materials that lead to OLEDs with high external quantum efficiencies (EQE), as demonstrated by devices using complex derivatives that achieve EQEs exceeding 10% for blue and 9% for green emission. nih.gov
Utilization as Hole Transport Materials (HTMs) in Organic Photovoltaics (OPVs) and Perovskite Solar Cells (PSCs)
Optimization of Hole Extraction and Transport
Efficient hole extraction requires the HTM to have high hole mobility and good interfacial contact with the active layer (e.g., the perovskite layer in a PSC). Carbazole derivatives are inherently good hole transporters. nih.gov The substitution with fluorine atoms at the 3 and 6 positions can further enhance the properties of the material. While direct mobility data for this compound is limited, studies on related carbazole-based HTMs show that molecular design is critical. For instance, different isomeric configurations of carbazole polymers lead to variations in hole mobility, directly impacting solar cell performance. nih.gov The rigid and planar structure of the carbazole unit facilitates intermolecular interactions that are beneficial for charge transport.
Energy Level Alignment at Interfaces
The introduction of halogen atoms at the 3 and 6 positions of the carbazole moiety is a known strategy to systematically tune its ionization energy, which corresponds to the HOMO level. Research has shown that the presence of halogen atoms in these positions leads to an increase in the ionization energy (i.e., a deeper HOMO level). nih.gov This effect is directly related to the high electronegativity of the halogen.
This principle allows for the precise engineering of the HTM's HOMO level to match the energy levels of different perovskite or organic absorber materials, thereby minimizing energy loss at the interface and maximizing the open-circuit voltage (Voc) of the solar cell.
Table 1: Impact of 3,6-Position Halogen Substitution on Carbazole Ionization Energy This table illustrates the general principle of how halogenation affects the electronic properties of the carbazole core, based on data for related derivatives.
| Substitution on Carbazole Core | Effect on Ionization Energy (HOMO level) | Implication for Solar Cells |
| Unsubstituted | Baseline Energy Level | Reference for tuning |
| 3,6-Difluoro | Increase in Ionization Energy (Deeper HOMO) | Allows for better energy level alignment with deep valence band absorbers, potentially increasing Voc. |
| 3,6-Dibromo | Increase in Ionization Energy (Deeper HOMO) | Similar tuning effect to fluorine, allowing for material optimization. |
| 3,6-Diiodo | Increase in Ionization Energy (Deeper HOMO) | Provides another option for fine-tuning the HOMO level for optimal device performance. |
Source: Based on principles described in scientific literature. nih.gov
By providing a robust, electronically tunable core, this compound stands as a valuable building block for designing next-generation HTMs for high-efficiency and stable solar cells. nih.govnih.gov
Influence on Device Stability and Performance Parameters
The substitution of hydrogen with fluorine at the 3 and 6 positions of the carbazole ring significantly impacts the stability and performance of organic electronic devices. Fluorine's high electronegativity imparts several beneficial properties to the carbazole core.
Secondly, fluorination lowers the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. This tuning of frontier molecular orbitals is essential for optimizing charge injection and transport within a device. By creating a better energy alignment between adjacent layers in an OLED stack, the injection barriers for holes and electrons can be reduced, leading to lower turn-on voltages and improved power efficiency. rsc.org
Development as Emitters in Organic Light-Emitting Diodes
Carbazole derivatives are widely utilized in OLEDs, not just in transport layers, but also as the core of emissive materials, particularly for generating blue light. acs.orgresearchgate.net The wide bandgap and high singlet and triplet energies of the carbazole unit make it an ideal scaffold for blue emitters, which remain a significant challenge in the development of full-color displays and solid-state lighting. researchgate.net
The introduction of fluorine atoms at the 3 and 6 positions serves to fine-tune the emission color. The electron-withdrawing nature of fluorine can induce a blue shift in the emission spectrum. For instance, studies on CF3-modified carbazoles demonstrated a significant blue shift of 40–55 nm compared to their non-fluorinated counterparts. acs.org This allows for the creation of deep-blue emitters with high color purity, a key requirement for high-quality displays. OLEDs based on carbazole derivatives have achieved impressive performance metrics, including high luminance, substantial current efficiencies, and high external quantum efficiencies (EQE). nih.govCurrent time information in Powiat rzeszowski, PL.digitellinc.com
| Device Based On | Max. Luminance (cd/m²) | Max. Current Eff. (cd/A) | Max. EQE (%) | Emission Peak (nm) | Ref. |
| CZ-1 | 4130 | 19.3 | 9.5 | 492 | nih.govCurrent time information in Powiat rzeszowski, PL. |
| CZ-2 | 4104 | 20.2 | - | 488 | nih.gov |
| BCzB-PPI | 11364 | - | 4.43 | - | researchgate.net |
| Device B (carbazole-imidazole) | - | 0.8 | 1.1 | - | uran.ua |
This table presents performance data for various OLEDs incorporating carbazole-based emitters, illustrating the high efficiencies achievable.
Strategies for Thermally Activated Delayed Fluorescence (TADF) Emitters
One of the most significant recent applications of carbazole derivatives is in the field of Thermally Activated Delayed Fluorescence (TADF). TADF emitters enable OLEDs to harvest both singlet (25%) and triplet (75%) excitons generated during electrical excitation, theoretically allowing for 100% internal quantum efficiency without the need for expensive heavy metals like iridium or platinum. nsf.gov
The key to designing an efficient TADF molecule is to achieve a very small energy gap between the lowest singlet (S1) and triplet (T1) excited states (ΔEST < 0.2 eV). This allows for efficient reverse intersystem crossing (RISC) from the T1 state back to the S1 state via thermal energy, followed by light emission (delayed fluorescence).
The strategy typically involves a donor-acceptor (D-A) molecular architecture. The this compound unit is an excellent electron donor. When covalently linked to an electron-acceptor moiety, the HOMO becomes localized on the carbazole (donor) and the LUMO on the acceptor. nsf.gov This spatial separation of the frontier orbitals leads to a small ΔEST. The steric hindrance introduced by substituents, such as those on the carbazole unit, can create a more twisted structure, further reducing the ΔEST and enhancing TADF efficiency. For example, replacing a standard carbazole donor with 1,3,6,8-tetramethyl-carbazole in a D-A molecule reduced the ΔEST from 0.32 eV to a much more favorable 0.10 eV, dramatically improving the device's maximum external quantum efficiency from 5.3% to 26.0%.
Fluorination at the 3 and 6 positions contributes to this strategy by modifying the electron-donating strength of the carbazole unit, which helps in tuning the energy levels to achieve the desired small ΔEST. OLEDs based on carbazole-containing TADF emitters have demonstrated very high efficiencies.
| TADF Emitter | Max. EQE (%) | Max. Power Eff. (lm/W) | Max. Current Eff. (cd/A) | Ref. |
| D(DPXZ-Cz)-DCPP | 21.6 | - | - | |
| D(DCz-Cz)-DCPP | 19.5 | - | - | |
| DCZ-TTR | 20.1 | 58.5 | 59.6 | |
| CZ-TTR | 14.4 | 32.9 | 32.5 | |
| oB-2Cz | 28.1 | - | - | |
| oB-2tCz | 27.5 | - | - | |
| tMCzPN | 26.0 | - | - |
Performance of various OLEDs using carbazole-based TADF emitters. The data highlights the high external quantum efficiencies achieved through strategic molecular design.
Applications in Organic Photocatalysis
Beyond optoelectronics, the unique redox properties of carbazole derivatives make them attractive candidates for organic photocatalysis. These metal-free catalysts can harness light energy to drive chemical transformations, offering a more sustainable alternative to traditional metal-based catalysts.
Carbazole-based molecules can act as powerful single-electron photoreductants. Upon photoexcitation, they can donate an electron to a substrate, initiating a chemical reaction. Their modular structure allows for the tuning of their redox potentials by installing either electron-donating or electron-withdrawing groups. Fluorination at the 3 and 6 positions would make the carbazole core more electron-deficient, adjusting its oxidation potential and potentially enhancing its performance or stability in specific catalytic cycles.
Research has demonstrated the use of carbazole derivatives in reactions such as the hydrodehalogenation of aryl halides and the C-H arylation of N-methylpyrrole. In some cases, these reactions proceed efficiently under visible light and in the presence of air, without the need for sacrificial additives to regenerate the catalyst, which is a significant advantage.
Mechanistic Role in Photoinduced Reactions
The photocatalytic cycle of a carbazole derivative typically begins with the absorption of light, promoting the molecule to an excited state. In this state, the carbazole can engage in a single-electron transfer (SET) with a substrate molecule.
Mechanism of Photoreduction:
Excitation: The carbazole photocatalyst (PC) absorbs a photon, transitioning to its excited state (PC*).
Electron Transfer: The excited photocatalyst (PC*) donates an electron to an electron-accepting substrate (Substrate-A), forming a substrate radical anion (Substrate-A•−) and a carbazole radical cation (PC•+).
Substrate Reaction: The substrate radical anion undergoes further chemical transformation to form the final product.
Catalyst Regeneration: The carbazole radical cation (PC•+) is reduced back to its ground state (PC) to complete the catalytic cycle. This can occur through reaction with a sacrificial electron donor or, in some optimized systems, by reacting with an intermediate in the product-forming pathway.
Future Perspectives and Research Challenges
Emerging Synthetic Strategies for Complex 3,6-Difluoro-9H-Carbazole Derivatives
The functionalization of the this compound core is crucial for tuning its properties and creating complex derivatives for specific applications. While traditional methods have been effective, researchers are increasingly exploring more sophisticated and efficient synthetic routes.
Recent advancements have seen the rise of Lewis acid-mediated reactions to construct carbazole (B46965) frameworks. nih.gov For instance, BF3·OEt2 has been utilized in domino reactions to create aryl-substituted carbazoles, while other Lewis acids like GaCl3, TiCl4, and InCl3 have proven effective in synthesizing highly substituted amino carbazole derivatives. nih.gov Palladium-catalyzed intramolecular C-H amination offers another elegant approach to form the carbazole ring system. nih.gov These modern methods provide greater control over the molecular architecture, enabling the synthesis of previously inaccessible, complex structures.
Furthermore, the development of one-pot synthesis methodologies is gaining traction due to their efficiency and cost-effectiveness. nih.gov Techniques like Suzuki and Buchwald-Hartwig coupling reactions are being adapted to create intricate carbazole derivatives with tailored electronic properties. nih.govresearchgate.net These strategies allow for the introduction of a diverse range of functional groups at the 3, 6, and 9 positions of the carbazole nucleus, paving the way for materials with precisely engineered characteristics. researchgate.net
Advanced Computational Design for Novel Materials with Tailored Properties
The integration of computational modeling has revolutionized materials science, offering a powerful tool to predict and design novel materials with specific properties before their synthesis. researchgate.net In the context of this compound, computational techniques, particularly Density Functional Theory (DFT), are instrumental in understanding its electronic structure and predicting the properties of its derivatives. researchgate.netresearchgate.net
Computational studies allow for the in-silico screening of a vast library of potential derivatives, saving significant time and resources in the laboratory. researchgate.net By simulating the effects of different substituents on the carbazole core, researchers can tailor the electronic and optical properties of the resulting materials. For example, DFT calculations can predict parameters like HOMO-LUMO energy levels, which are critical for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics. researchgate.netresearchgate.net
These computational approaches also aid in understanding the structure-property relationships that govern the performance of these materials. nih.gov This knowledge is invaluable for the rational design of new molecules with enhanced charge transport capabilities, improved thermal stability, and specific emission characteristics. rsc.orgmdpi.com The synergy between computational design and experimental synthesis is expected to accelerate the discovery of high-performance materials based on the this compound scaffold.
Development of Multifunctional Materials Incorporating the this compound Unit
The inherent properties of the this compound unit make it an excellent candidate for the development of multifunctional materials. researchgate.net Its electron-rich nature and high triplet energy have already led to its use as a host material in phosphorescent OLEDs (PHOLEDs). rsc.org The introduction of fluorine atoms enhances the electron-transporting properties, making it a versatile component in various electronic devices.
Researchers are actively exploring the integration of the this compound moiety into more complex molecular architectures to create materials with combined functionalities. For instance, by coupling it with electron-accepting units, it is possible to create donor-acceptor molecules with intramolecular charge transfer (ICT) characteristics, which are highly desirable for applications in thermally activated delayed fluorescence (TADF) emitters. nih.govresearchgate.net
The development of multifunctional materials also extends to their use in sensing applications. nih.gov The fluorescence of carbazole derivatives can be sensitive to the presence of specific analytes, opening up possibilities for the creation of highly selective chemical sensors. nih.gov Furthermore, the polymerization of functionalized this compound monomers can lead to the production of conductive polymers with applications in a wide range of electronic and optoelectronic devices. nih.govmdpi.com
| Application Area | Desired Properties | Example of Functionalization |
| OLEDs | High triplet energy, good charge transport, thermal stability | Combination with electron-withdrawing groups for host materials. |
| TADF Emitters | Small singlet-triplet energy splitting | Creation of donor-acceptor structures. |
| Sensors | Fluorescence sensitivity to specific analytes | Incorporation of recognition moieties. |
| Conductive Polymers | High charge carrier mobility, processability | Polymerization of vinyl-substituted carbazoles. |
Challenges in Scalable Synthesis and Device Integration for Practical Applications
Despite the promising potential of this compound derivatives, several challenges remain in their path to widespread practical application. A primary hurdle is the scalable synthesis of these complex molecules. nih.gov While many novel synthetic routes are effective on a laboratory scale, their transition to large-scale industrial production can be complex and costly. The multi-step nature of many syntheses and the need for expensive catalysts and reagents are significant obstacles. nih.gov
Purification of the final products to the high degree required for electronic devices is another major challenge. Even small impurities can significantly degrade device performance and lifetime. Developing efficient and scalable purification techniques is therefore crucial.
Furthermore, the integration of these materials into functional devices presents its own set of difficulties. Ensuring good film morphology, managing interfacial properties between different layers in a device, and achieving long-term operational stability are all critical aspects that require careful optimization. The fabrication of flexible and lightweight devices, a key advantage of organic electronics, also brings challenges related to substrate compatibility and mechanical robustness. nih.gov
Overcoming these challenges will require a multidisciplinary approach, combining expertise in synthetic chemistry, materials science, and device engineering. Continued research and development in these areas are essential to unlock the full potential of this compound and its derivatives for real-world applications.
Q & A
Q. Key Optimization Factors :
- Temperature Control : Excessive heat during fluorination can lead to side reactions (e.g., dehalogenation).
- Moisture Sensitivity : Ensure anhydrous conditions to prevent hydrolysis of intermediates.
- Catalyst Selection : CuI or Pd catalysts may enhance fluorination efficiency .
Basic: How can spectroscopic techniques (e.g., NMR, IR, X-ray crystallography) be systematically employed to confirm the structure and purity of this compound?
Methodological Answer:
NMR : Identify fluorine substituents at positions 3 and 2. Expected chemical shifts: δ −110 to −125 ppm (depending on solvent and substitution pattern) .
NMR : Confirm aromatic proton environments. For this compound, protons at positions 1, 4, 5, and 8 show distinct splitting patterns due to fluorine coupling (e.g., ≈ 2–4 Hz) .
X-ray Crystallography : Resolve molecular geometry and packing. Use SHELX software for structure refinement; compare bond lengths (e.g., C–F ≈ 1.35 Å) and angles with DFT-optimized models .
IR Spectroscopy : Validate functional groups via C–F stretching vibrations (1050–1250 cm) and N–H stretches (≈3400 cm for unsubstituted NH) .
Q. Purity Assessment :
- HPLC : Use a C18 column with acetonitrile/water (70:30) to detect impurities (<1% area).
- Melting Point : Compare experimental values (e.g., 220–225°C) with literature data.
Advanced: What computational methods (e.g., DFT with relativistic corrections) are recommended to predict and interpret the NMR chemical shifts of fluorine-substituted carbazoles, especially when experimental data shows deviations from theoretical models?
Methodological Answer:
DFT Setup :
- Optimize geometry using B3LYP/6-311+G(d,p) basis set.
- Include solvent effects (PCM model) and relativistic corrections (ZORA approximation) for accurate fluorine shift predictions .
NMR Calculations :
- Use gauge-including atomic orbitals (GIAO) for and shielding tensors.
- Convert shielding values to chemical shifts using reference compounds (e.g., CFCl for ).
Discrepancy Analysis :
- Spin-Orbit Coupling : Heavy atoms (e.g., iodine in analogous compounds) require ZORA to reduce errors (e.g., 44.3 ppm deviation reduced to 4.25 ppm post-correction) .
- Aromaticity Effects : Compute nucleus-independent chemical shifts (NICS) to assess ring current contributions .
Q. Critical Parameters :
- Charge Mobility : Use space-charge-limited current (SCLC) measurements.
- Exciton Lifetime : Time-resolved photoluminescence (TRPL) to evaluate radiative vs. non-radiative decay pathways .
Advanced: How can crystallographic data and Hirshfeld surface analysis resolve contradictions in molecular packing predictions for this compound?
Methodological Answer:
Crystallographic Refinement :
- Collect high-resolution X-ray data (Mo-Kα radiation, λ = 0.71073 Å).
- Refine using SHELXL with anisotropic displacement parameters for fluorine atoms .
Hirshfeld Analysis :
- Quantify intermolecular interactions (e.g., F···H, π-π stacking) using CrystalExplorer.
- Compare fingerprint plots with analogous compounds (e.g., 3,6-diiodo derivatives) to identify packing anomalies .
DFT-D3 Corrections :
- Include dispersion forces in computational models to improve lattice energy predictions .
Key Insight : Fluorine’s small size and high electronegativity favor C–H···F hydrogen bonding over π-stacking, leading to distinct packing motifs compared to bulkier halogens (e.g., iodine) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
